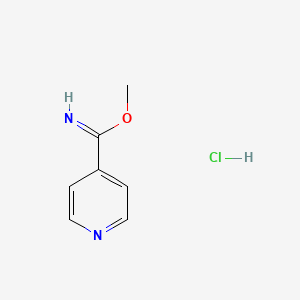

Methyl isonicotinimidate HCl

説明

イソニコチン酸メチルイミデート塩酸塩は、化学式がC7H9ClN2O、分子量が172.61 g/molの化学化合物です 。イソニコチン酸の誘導体であり、その独特の化学的性質から、様々な科学研究に応用されています。

特性

分子式 |

C7H9ClN2O |

|---|---|

分子量 |

172.61 g/mol |

IUPAC名 |

methyl pyridine-4-carboximidate;hydrochloride |

InChI |

InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-2-4-9-5-3-6;/h2-5,8H,1H3;1H |

InChIキー |

ZYFCVDMZJUKBGZ-UHFFFAOYSA-N |

正規SMILES |

COC(=N)C1=CC=NC=C1.Cl |

製品の起源 |

United States |

準備方法

化学反応の分析

イソニコチン酸メチルイミデート塩酸塩は、以下の様な様々な化学反応を起こします。

酸化: 対応するカルボン酸に酸化されます。

還元: 還元反応により、アミンなどの還元型に変換されます。

これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤があります。生成される主な生成物は、反応条件と用いる試薬によって異なります。

化学反応の分析

General Reactivity of Pyridine Imidates

Imidates, including methyl isonicotinimidate, are reactive intermediates in organic synthesis. Key reaction types include:

-

Hydrolysis :

Imidates hydrolyze to amides under acidic or basic conditions. For methyl isonicotinimidate HCl, hydrolysis would likely yield isonicotinamide and methanol. This parallels the behavior of methyl isonicotinate, which undergoes ester hydrolysis to isonicotinic acid . -

Nucleophilic Substitution :

The imidate group (–N=C(OMe)–) can act as an electrophilic center. Nucleophiles (e.g., amines, thiols) may displace the methoxy group, forming substituted amidines. For example:

Comparative Analysis with Methyl Isonicotinate

Methyl isonicotinate (a related ester) undergoes reactions such as:

-

Oxidation : Conversion to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Hydrogenation of the pyridine ring to piperidine derivatives .

-

Electrophilic Substitution : Reactivity at the pyridine ring’s ortho/para positions, similar to other pyridinecarboxylates .

While methyl isonicotinimidate HCl shares the pyridine core, its imidate group introduces distinct reactivity, particularly in nucleophilic and hydrolytic pathways.

Hypothetical Reaction Pathways for Methyl Isonicotinimidate HCl

Based on imidate chemistry, potential reactions include:

Acid/Base-Catalyzed Hydrolysis

| Condition | Product | Mechanism |

|---|---|---|

| Acidic (HCl/H₂O) | Isonicotinamide | Protonation of imidate oxygen |

| Basic (NaOH) | Isonicotinamide salt | Deprotonation and hydrolysis |

Nucleophilic Attack

| Nucleophile | Product | Example Reagents |

|---|---|---|

| Amines | Substituted amidines | Aniline, hydrazine |

| Thiols | Thioamidines | Ethanethiol |

| Alcohols | Orthoesters | Ethanol (under acid) |

Cyclization Reactions

Imidates can participate in cycloadditions or form heterocycles. For example:

-

Reaction with hydrazine to yield pyrazolopyridine derivatives.

-

Intramolecular cyclization under thermal conditions to form fused rings.

Key Challenges and Research Gaps

-

No experimental data specifically for methyl isonicotinimidate HCl were found in the reviewed sources.

-

Toxicity and safety profiles remain uncharacterized, though related pyridine derivatives (e.g., methyl isonicotinate) are mildly toxic .

-

Industrial-scale synthesis methods are undocumented; laboratory-scale protocols would likely mirror imidate syntheses (e.g., Pinner reaction) .

Recommendations for Further Study

科学的研究の応用

イソニコチン酸メチルイミデート塩酸塩は、その汎用性から科学研究で広く用いられています。その用途には以下のようなものがあります。

化学: 有機合成における試薬、より複雑な分子の構成要素として用いられます.

生物学: 酵素の作用機構の研究や、生物学的経路を調べるためのプローブとして使用されます。

作用機序

イソニコチン酸メチルイミデート塩酸塩の作用機序は、特定の分子標的との相互作用に関与しています。使用する状況によっては、特定の酵素の阻害剤または活性化剤として働くことができます。 この化合物の効果は、標的分子と安定な複合体を形成する能力によって媒介され、その活性を変調しています .

類似化合物との比較

イソニコチン酸メチルイミデート塩酸塩は、以下の様な他の類似化合物と比較できます。

ニコチン酸メチル: 両方の化合物はニコチン酸のエステルですが、特定の官能基と反応性が異なります.

イソニコチンアミド: この化合物は同様のコア構造を持っていますが、置換基が異なり、化学的挙動と用途が異なります.

イソニコチン酸ヒドラゾン: これらの誘導体は、異なる生物活性を持っており、異なる研究分野で使用されています.

イソニコチン酸メチルイミデート塩酸塩の独自性は、その特定の反応性と、様々な科学分野で用いられる幅広い用途にあります。このことから、イソニコチン酸メチルイミデート塩酸塩は、様々な科学分野における貴重なツールとなっています。

生物活性

Methyl isonicotinimidate HCl is a chemical compound that has garnered attention in the field of biochemistry, particularly for its potential biological activities. This compound belongs to the class of imidoesters, which are known for their reactivity with amino groups in proteins. This article explores the biological activity of methyl isonicotinimidate HCl, focusing on its mechanisms, applications, and relevant research findings.

Methyl isonicotinimidate HCl functions primarily as a reagent that interacts with amino acids in proteins. It forms covalent bonds with the α-amino groups of amino acids, leading to modifications that can alter protein structure and function. This reactivity is crucial for studying protein dynamics and interactions.

Applications in Research

- Protein Labeling : Methyl isonicotinimidate HCl is utilized in mass spectrometry-based protein footprinting techniques. These methods allow researchers to analyze protein structures by labeling solvent-accessible residues, thus providing insights into protein folding and dynamics.

- Studying Protein-Protein Interactions : By modifying specific amino acids, researchers can investigate how proteins interact with each other, which is vital for understanding cellular processes.

- Drug Development : The compound's ability to modify proteins can be leveraged in drug design, particularly for creating targeted therapies that involve protein interactions.

Case Study 1: Protein Dynamics

In a study examining the effects of methyl isonicotinimidate HCl on protein dynamics, researchers used mass spectrometry to track changes in protein structure after treatment with the compound. The results indicated significant alterations in the higher-order structure of proteins, suggesting that methyl isonicotinimidate HCl effectively probes solvent accessibility and conformational changes in proteins .

Case Study 2: Enzyme Activity Modulation

Another study investigated how methyl isonicotinimidate HCl affects enzyme activity. The compound was shown to inhibit specific enzymes by modifying key residues essential for their catalytic activity. This finding highlights its potential as a tool for regulating enzymatic functions in biological systems .

Summary of Key Findings

Future Directions

Research continues to explore the full potential of methyl isonicotinimidate HCl in various applications:

- Expanded Use in Proteomics : As mass spectrometry techniques advance, there is potential for broader applications of this compound in proteomics.

- Therapeutic Development : Understanding its interactions at a molecular level may lead to novel therapeutic strategies targeting specific proteins involved in diseases.

Q & A

Q. What are the critical safety protocols for handling Methyl Isonicotinimidate HCl in laboratory settings?

Methyl Isonicotinimidate HCl requires strict adherence to safety measures due to its hazardous classification. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods are used for volatile handling .

- Emergency Procedures: Immediate flushing with water for 15 minutes in case of contact, followed by medical evaluation .

- Storage: Store in airtight containers at room temperature (20–25°C), away from incompatible materials like strong oxidizers or bases .

Q. How should researchers characterize the purity and stability of Methyl Isonicotinimidate HCl?

Methodological approaches include:

- Spectroscopic Analysis: Use FT-IR to confirm functional groups (e.g., imidate bonds) and NMR for structural validation.

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition thresholds (e.g., monitoring mass loss at elevated temperatures) .

- HPLC: Quantify impurities and validate purity against reference standards .

Intermediate Research Questions

Q. What experimental design principles apply to optimizing Methyl Isonicotinimidate HCl synthesis?

Adopt a Design of Experiments (DoE) framework:

- Factor Screening: Test variables like reaction temperature, HCl concentration, and solvent polarity.

- Response Surface Methodology (RSM): Use Box-Behnken or central composite designs to model interactions and identify optimal conditions (e.g., pH, reaction time) .

- Validation: Replicate runs under predicted optimal conditions to confirm yield and purity .

Q. How can researchers mitigate risks of hazardous decomposition products during synthesis?

- Incompatibility Testing: Evaluate reactivity with common solvents (e.g., DMSO, ethanol) under varying conditions .

- Real-Time Monitoring: Use in-situ techniques like Raman spectroscopy to detect intermediate byproducts .

- Ventilation Controls: Ensure scrubbers are installed to neutralize acidic vapors released during reactions .

Advanced Research Questions

Q. What statistical methods are suitable for analyzing contradictory data in adsorption or catalytic studies involving Methyl Isonicotinimidate HCl?

- ANOVA and Multivariate Regression: Identify significant variables (e.g., adsorbent dosage, contact time) and their interactions, as demonstrated in Cd²⁺ adsorption studies .

- Model Comparison: Test Langmuir vs. Freundlich isotherms to determine adsorption mechanisms (e.g., monolayer vs. heterogeneous surface binding) .

- Uncertainty Quantification: Calculate confidence intervals for parameters like maximum adsorption capacity (e.g., 103.10 mg g⁻¹ for Cd²⁺ ).

Q. How does the structural integrity of Methyl Isonicotinimidate HCl affect its performance in coordination chemistry applications?

- XRD and BET Analysis: Characterize crystallinity and surface area (e.g., amorphous vs. mesoporous structures) .

- Chelation Studies: Titrate with metal ions (e.g., Cd²⁺, Cu²⁺) and monitor complex stability via UV-Vis spectroscopy .

- Computational Modeling: Use DFT to predict binding energies and optimize ligand-metal ratios .

Methodological Best Practices

Q. How should researchers ensure reproducibility in Methyl Isonicotinimidate HCl-based experiments?

- Detailed Documentation: Record exact molar ratios, solvent batches, and environmental conditions (humidity, temperature) .

- Cross-Validation: Compare results with independent studies (e.g., adsorption capacities reported in ).

- Blind Testing: Conduct peer-replicated trials to identify operator-dependent biases .

Q. What strategies are effective for integrating Methyl Isonicotinimidate HCl into multi-step synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。